molecular formula C11H11N3S B14441737 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine CAS No. 78061-82-2

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine

Cat. No.: B14441737
CAS No.: 78061-82-2
M. Wt: 217.29 g/mol
InChI Key: VWAAPAZIHRKXDE-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine typically involves the cyclization of phenylthiosemicarbazide with appropriate reagents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds under reflux conditions and results in the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, its ability to intercalate into DNA can lead to the inhibition of DNA replication and transcription, resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is unique due to the presence of the prop-1-en-2-amine moiety, which enhances its reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

78061-82-2

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

1-(3-phenyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine

InChI

InChI=1S/C11H11N3S/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9/h2-7H,12H2,1H3

InChI Key

VWAAPAZIHRKXDE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=NC(=NS1)C2=CC=CC=C2)N

Origin of Product

United States

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